molecular formula C15H28O4 B039259 Di(ethylene glycol) 2-ethylhexyl ether acrylate CAS No. 117646-83-0

Di(ethylene glycol) 2-ethylhexyl ether acrylate

Cat. No. B039259
M. Wt: 272.38 g/mol
InChI Key: XNMJQRPYVCIXGZ-UHFFFAOYSA-N
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Description

Di(ethylene glycol) 2-ethylhexyl ether acrylate, also known as 2-Ethylhexyl carbitol acrylate, is a chemical compound with the linear formula: H2C=CHCO2CH2CH2OCH2CH2OCH2CH(C2H5)(CH2)3CH3 . It has a molecular weight of 272.38 .


Molecular Structure Analysis

The molecular structure of Di(ethylene glycol) 2-ethylhexyl ether acrylate is represented by the linear formula: H2C=CHCO2CH2CH2OCH2CH2OCH2CH(C2H5)(CH2)3CH3 .


Physical And Chemical Properties Analysis

Di(ethylene glycol) 2-ethylhexyl ether acrylate is a liquid at room temperature . It has a density of 0.946 g/mL at 25°C . The refractive index n20/D is 1.447 (lit.) . The boiling point is 340.2ºC at 760 mmHg .

Scientific Research Applications

  • Luminescent Polymers : A study by Ramírez-Fuentes et al. (2012) in "Materials Chemistry and Physics" showed that frontal polymerization of di(ethylene glycol) ethyl ether acrylate using Trigonox-23 produces luminescent polymers with intermolecular pyrene-pyrene interactions (Ramírez-Fuentes, Illescas, Gelover-Santiago, & Rivera, 2012).

  • Thermoresponsive Polymers : De and Sumerlin (2013) found that copolymerization of di(ethylene glycol) acrylate and an acrylamide comonomer allows for precise control of thermoresponsive behavior, resulting in polymers with specific and predictable transition temperatures (De & Sumerlin, 2013).

  • Polymer Blends : Lu and Weiss (1995) in "Macromolecules" reported that blends of poly(acrylic acid) and poly(ethylene glycol) are miscible over the entire composition range due to hydrogen-bonding, but miscibility decreases with increasing neutralization of acrylic acid to lithium salt (Lu & Weiss, 1995).

  • Environmentally Friendly Polymerization : Shi et al. (2009) demonstrated ultra-fast RAFT polymerization of poly(ethylene glycol) acrylate in aqueous media under mild visible light at 25 degrees C, leading to more than 80% monomer conversion, which is environmentally friendly and efficient (Shi, Gao, Lu, & Cai, 2009).

  • Nanogels for Biomedical Applications : Macchione et al. (2019) in "Soft matter" found that ethylene glycol-based nanogels with acidic co-monomers show promising properties for biomedical applications, having nanometric sizes and thermo-responsiveness (Macchione et al., 2019).

  • Amphiphilic Copolymers for Drug Delivery : Wang et al. (2018) in "Polymer" demonstrated the single-chain folding of amphiphilic copolymers in water, resulting in nanoparticles with potential applications in drug delivery systems, sensors, and biomimetic biomacromolecules (Wang et al., 2018).

  • Gas Transport Properties of Copolymers : Kusuma et al. (2009) in "Journal of Membrane Science" showed that short chain pendant groups significantly influence the thermal and gas transport properties of cross-linked poly(ethylene oxide) copolymers (Kusuma, Freeman, Borns, & Kalika, 2009).

  • Synthesis of Block Copolymers : Venkataraman and Wooley (2007) in "Journal of Polymer Science Part A" successfully synthesized amphiphilic block copolymers with PDEHEA segments, potentially useful for self-assembled nanostructures, using reversible addition-fragmentation chain transfer polymerization (Venkataraman & Wooley, 2007).

Safety And Hazards

Di(ethylene glycol) 2-ethylhexyl ether acrylate is classified as an irritant. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, full-face respirator, and gloves are recommended when handling this chemical .

properties

IUPAC Name

2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMJQRPYVCIXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404931
Record name Di(ethylene glycol) 2-ethylhexyl ether acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(ethylene glycol) 2-ethylhexyl ether acrylate

CAS RN

117646-83-0
Record name 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117646-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(ethylene glycol) 2-ethylhexyl ether acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[(2-ethylhexyl)oxy]ethoxy}ethyl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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